Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate
Description
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate is a specialized organic compound with the molecular formula C₁₃H₁₇ClO₄S and a molecular weight of 304.79 g/mol . It is recognized by multiple identifiers, including CAS numbers 5058-13-9 and 887355-04-6, though discrepancies exist in source attributions for these numbers . Structurally, it features a chlorosulfonyl (-SO₂Cl) group attached to a benzene ring, which confers electrophilic reactivity, and an ethyl ester moiety that enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate . The compound appears as a dark brown oil and is typically stored at 4°C to maintain stability .
Its primary application lies in organic synthesis, where it serves as a versatile building block for introducing chlorosulfonyl groups into target molecules, enabling further functionalization .
Properties
IUPAC Name |
ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4S/c1-4-18-12(15)13(2,3)9-10-5-7-11(8-6-10)19(14,16)17/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELQKGCZSKGTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408086 | |
| Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-04-6 | |
| Record name | Ethyl 3-[4-(chlorosulfonyl)phenyl]-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chlorosulfonylbenzaldehyde
The aldehyde precursor is synthesized via sulfonation and chlorination of benzaldehyde:
Condensation and Hydrogenation
Ethyl dimethylmalonate (1.2 equiv) and 4-chlorosulfonylbenzaldehyde (1.0 equiv) undergo Knovenagel condensation in toluene with piperidine (10 mol%) as a catalyst. The reaction forms an α,β-unsaturated intermediate, which is hydrogenated using palladium on carbon (Pd/C, 5 wt%) under H₂ (1 atm) in ethyl acetate. The saturated product, ethyl 3-(4-chlorosulfonylphenyl)-2,2-dimethylpropionate, is isolated via column chromatography (hexane/ethyl acetate, 6:1 v/v) in 65–75% yield.
Alkylation of Malonate Esters
This method leverages nucleophilic alkylation of ethyl dimethylmalonate with a benzyl halide bearing the chlorosulfonyl group.
Synthesis of 4-Chlorosulfonylbenzyl Bromide
Alkylation Reaction
The enolate of ethyl dimethylmalonate, generated with sodium hydride (NaH) in tetrahydrofuran (THF), reacts with 4-chlorosulfonylbenzyl bromide (1.1 equiv) at 0°C. The mixture is stirred for 12 hours, quenched with aqueous NH₄Cl, and extracted with ethyl acetate. After solvent removal, the crude product is purified via preparative thin-layer chromatography (PTLC) to afford the target compound in 60–70% yield.
Sulfonation-Chlorination of Pre-Formed Propionate Ester
This route modifies a pre-assembled propionate ester through sequential sulfonation and chlorination.
Synthesis of Ethyl 3-(p-Tolyl)-2,2-dimethylpropionate
Ethyl dimethylmalonate (1.0 equiv) is alkylated with p-tolylmethyl bromide (1.2 equiv) using NaH in dry THF. The reaction proceeds at 0°C to room temperature for 8 hours, yielding ethyl 3-(p-tolyl)-2,2-dimethylpropionate after aqueous workup and distillation.
Sulfonation and Chlorination
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Sulfonation : The toluyl derivative is treated with fuming sulfuric acid (30% SO₃) at 110°C for 5 hours to introduce a sulfonic acid group para to the methyl substituent.
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Chlorination : The sulfonic acid is converted to sulfonyl chloride using PCl₅ (3.0 equiv) in refluxing dichloromethane (4 hours). The final product is isolated via extraction (ethyl acetate/water) and vacuum distillation, achieving 55–65% overall yield.
Optimization and Analytical Considerations
Reaction Conditions and Catalysts
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Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance alkylation and condensation rates, while toluene minimizes side reactions in Knovenagel condensations.
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Catalysts : Silica-supported scandium catalysts improve yields in Michael additions and Mannich reactions, though their applicability here requires further study.
Purification and Characterization
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Chromatography : PTLC (hexane/ethyl acetate) and column chromatography are standard for isolating the oily product.
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Spectroscopy : ¹H NMR (CDCl₃) shows characteristic singlet peaks for the dimethyl groups (δ 1.12–1.22 ppm) and a multiplet for the aromatic protons (δ 7.27–7.35 ppm).
Challenges and Alternative Approaches
Limitations of Current Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Research Applications
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate serves as an important intermediate in organic synthesis. The presence of the chlorosulfonyl group (-SO2Cl) enhances its reactivity, making it suitable for various chemical transformations:
- Electrophilic Aromatic Substitution : The chlorosulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents onto the aromatic ring.
- Nucleophilic Substitution Reactions : This compound can undergo nucleophilic substitution where the chlorosulfonyl group can be replaced by various nucleophiles, facilitating the synthesis of new derivatives.
- Hydrolysis Reactions : Under acidic or basic conditions, hydrolysis can convert the ester into its corresponding acid and alcohol, which can be useful in further synthetic pathways.
Pharmaceutical Development
While specific biological activity data for this compound is limited, there is potential for its exploration in drug development due to its structural attributes:
- Antimicrobial Properties : Compounds containing chlorosulfonyl groups are often studied for their antimicrobial and antifungal properties. This compound may exhibit similar interactions with biological targets, warranting further empirical investigation.
- Drug Design : The unique functional groups present in this compound could be leveraged in designing novel therapeutic agents targeting specific diseases.
Case Studies and Empirical Research
Although specific case studies on this compound are sparse, related compounds have been investigated for their biological activities. Future research could focus on:
- In vitro Studies : Assessing the antimicrobial and antifungal efficacy of this compound against various pathogens.
- Mechanistic Studies : Understanding how the chlorosulfonyl moiety interacts with biological systems could elucidate potential therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate with structurally related compounds, focusing on molecular properties, functional groups, and applications.
Table 1: Comparative Analysis of this compound and Analogues
*Calculated based on molecular formula.
Key Comparative Insights
Functional Group Influence on Reactivity
- The chlorosulfonyl group in the target compound facilitates electrophilic substitution reactions , making it valuable for sulfonamide or sulfonate ester formation . In contrast, the mercapto (-SH) group in Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate acts as a nucleophile , enabling disulfide bond formation or thiol-ene click chemistry .
- The nitro-pyridyloxy group in Methyl 2,2-dimethyl-3-(3-nitro-pyridin-2-yloxy)-propionate introduces electron-withdrawing effects , directing reactivity in aromatic substitution or reduction reactions .
Solubility and Stability
- The target compound’s solubility in DMSO and ethyl acetate contrasts with the nitro-pyridyl analogue’s compatibility with THF and DMF , reflecting differences in polarity induced by substituents .
- Storage requirements vary: the target compound and mercapto analogue require refrigeration (4°C) to prevent decomposition, whereas data for the nitro-pyridyl compound is unavailable .
Applications in Synthesis
- The chlorosulfonyl compound is pivotal in pharmaceutical intermediates due to its ability to anchor sulfonyl moieties .
- The mercapto derivative’s applications may include bioconjugation or polymer chemistry , leveraging thiol reactivity .
- The nitro-pyridyl compound’s synthesis via LiHMDS-mediated coupling highlights its role in constructing nitrogen-containing heterocycles, relevant in agrochemicals .
Biological Activity
Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate (CAS No. 887355-04-6) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its biological activity, relevant research findings, and potential applications.
- Molecular Formula : C13H17ClO4S
- Molecular Weight : 304.79 g/mol
- Boiling Point : 381.6 ± 25.0 °C (predicted)
- Density : 1.244 ± 0.06 g/cm³ (predicted)
- Solubility : Slightly soluble in DMSO and ethyl acetate
- Form : Dark brown oil
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. The presence of the chlorosulfonyl group suggests potential reactivity with nucleophiles, which may lead to inhibition of certain enzymatic pathways or modulation of receptor activities.
Biological Activities
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Antimicrobial Activity
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways.
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Anti-inflammatory Effects
- The compound's potential anti-inflammatory properties could be linked to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
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Anticancer Potential
- Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Studies and Experimental Data
A review of available literature reveals several studies exploring the biological activity of related compounds:
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety profiles for sulfonamide compounds suggest caution due to possible allergic reactions and systemic toxicity at high doses.
Conclusion and Future Directions
This compound presents a promising candidate for further research into its biological activities. Future studies should focus on:
- Comprehensive pharmacological profiling to elucidate its mechanism of action.
- Detailed toxicity assessments to ensure safety for potential therapeutic applications.
- Exploration of structure-activity relationships (SAR) to optimize efficacy against specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification and sulfonation steps. For example, analogous methods for neopentyl esters (e.g., methyl 2,2-dimethyl-3-(oxiranyl-2-yl)propionate) use methyl isobutyrate and glycidyl p-toluenesulfonate under controlled catalysis . To optimize yield, parameters like temperature (80–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 0.5–2 mol% chiral catalysts) should be systematically tested. Purification via column chromatography or recrystallization ensures ≥98% purity, as demonstrated in chiral ester syntheses .
Q. How can spectroscopic techniques (IR, NMR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- IR : Identify ester carbonyl (C=O) stretching at ~1740–1720 cm⁻¹ and sulfonyl (S=O) bands at 1370–1335 cm⁻¹ (asymmetric) and 1165–1140 cm⁻¹ (symmetric) .
- NMR : In H NMR, the ethyl ester group appears as a triplet (~1.2–1.4 ppm, CH) and quartet (~4.1–4.3 ppm, OCH). The 4-chlorosulfonylphenyl group shows aromatic protons as a doublet (δ 7.8–8.2 ppm) .
- MS : Molecular ion [M+H] can be validated using high-resolution mass spectrometry (HRMS). For propionate esters, fragmentation patterns often include loss of the ethyl group (−46 Da) .
Advanced Research Questions
Q. How can conflicting spectral data during byproduct identification be resolved in the synthesis of this compound?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments) require orthogonal analytical approaches:
- HPLC-MS : Separate impurities using a C18 column (gradient: 50–90% acetonitrile in water) and compare retention times with standards .
- 2D NMR (HSQC, HMBC) : Map C-H correlations to distinguish regioisomers or sulfonation byproducts .
- X-ray crystallography : Resolve structural ambiguities by crystallizing the compound or its derivatives (e.g., co-crystals with thiourea) .
Q. What experimental designs are recommended to assess the stability of the chlorosulfonyl group under varying pH conditions?
- Methodological Answer :
- pH Stability Assay : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 254 nm. The chlorosulfonyl group is prone to hydrolysis under alkaline conditions (pH >10), forming sulfonic acid derivatives .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (E) can be derived from Arrhenius plots .
- Mass Balance : Confirm degradation products via LC-HRMS (e.g., m/z corresponding to sulfonic acid derivatives) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model the transition state of sulfonyl chloride reactions. Basis sets like B3LYP/6-31G(d) predict activation barriers for nucleophilic attack (e.g., by amines or water) .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions (e.g., sulfur in –SOCl) to prioritize reaction sites .
- Solvent Effects : Simulate solvation free energies in polar aprotic solvents (e.g., DMF) to optimize reaction thermodynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
